Cas no 92053-25-3 (2-[(2S)-pyrrolidin-2-yl]propan-2-ol)

2-[(2S)-pyrrolidin-2-yl]propan-2-ol structure
92053-25-3 structure
Product Name:2-[(2S)-pyrrolidin-2-yl]propan-2-ol
CAS番号:92053-25-3
MF:C7H15NO
メガワット:129.200102090836
MDL:MFCD11975452
CID:1971699
PubChem ID:12732179
Update Time:2025-10-28

2-[(2S)-pyrrolidin-2-yl]propan-2-ol 化学的及び物理的性質

名前と識別子

    • (2S)-a,a-dimethyl-2-Pyrrolidinemethanol
    • (S)-(-)-1-(trimethylsilylamino)-2-(methoxymethyl)pyrrolidine
    • (S)-dimethylprolidin-2-ylmethanol
    • CTK0A9772
    • AG-E-11081
    • AC1MBG19
    • (S)-1-methyl-1-(2-pyrrolidinyl)ethanol
    • [(2S)-2-(methoxymethyl)pyrrolidinyl](1,1-dimethyl-1-silaethyl)amine
    • SBB017513
    • 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(trimethylsilyl)-, (S)-
    • (S)-2-Methoxymethyl-1-trimethylsilylaminopyrrolidin
    • (S)-(-)-1-trimethylsilylamino-2-methoxymethylpyrrolidine
    • (S)-2-(pyrrolidin-2-yl)propan-2-ol
    • (S)-1-methyl-1-(pyrrolidin-4-yl)ethanol
    • (S)-2-pyrrolidin-2-yl-propan-2-ol
    • (S)-(-)-2-(N-Pyrrolidin-2-yl)propan-2-ol
    • (S)-(-)-2-(1-hydroxy-1-methylethyl)-pyrrolidine
    • (S)-(−)-Α,Α-DIMETHYL-2-PROLINOL
    • (S)-2-(1-Hydroxy-1-methylethyl)pyrrolidine
    • (S)-(-)-2-(1-hydroxy-1-methylethyl)-pyrrolidi
    • 1-Pyrrolidinamine,2-(methoxymethyl)-N-(trimethylsilyl)-,(S)
    • (S)-2-(1-HYDROXY-1-METHYLETHYL) PYRROLIDINE,
    • 2-[(2s)-pyrrolidin-2-yl]propan-2-ol
    • AK170520
    • PSXWGNIMIRRWRB-LURJTMIESA-N
    • FCH933269
    • SB21854
    • alpha,alpha-Dimethylpyrrolidine-2alpha-methanol
    • (2S)-α,α-Dimethyl-2-pyrrolidinemethanol (ACI)
    • 2-Pyrrolidinemethanol, α,α-dimethyl-, (S)- (ZCI)
    • (2S)-α,α-Dimethylpyrrolidin-2-methanol
    • (S)-α,α-Dimethyl-2-pyrrolidinemethanol
    • AKOS006339532
    • MFCD11975452
    • SCHEMBL1266740
    • CS-0052120
    • EN300-2953728
    • DS-7588
    • 92053-25-3
    • 2-[(2S)-pyrrolidin-2-yl]propan-2-ol
    • MDL: MFCD11975452
    • インチ: 1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1
    • InChIKey: PSXWGNIMIRRWRB-LURJTMIESA-N
    • ほほえんだ: C([C@H]1NCCC1)(O)(C)C

計算された属性

  • せいみつぶんしりょう: 129.11500
  • どういたいしつりょう: 129.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 101
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.299
  • 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

  • ふってん: 195.7±13.0°C at 760 mmHg
  • PSA: 32.26000
  • LogP: 0.83810

2-[(2S)-pyrrolidin-2-yl]propan-2-ol セキュリティ情報

2-[(2S)-pyrrolidin-2-yl]propan-2-ol 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM109066-1g
2-[(2S)-pyrrolidin-2-yl]propan-2-ol
92053-25-3 97%
1g
$440 2021-08-06
Chemenu
CM109066-5g
2-[(2S)-pyrrolidin-2-yl]propan-2-ol
92053-25-3 97%
5g
$1320 2021-08-06
TRC
P999970-10mg
(S)-2-(Pyrrolidin-2-yl)propan-2-ol
92053-25-3
10mg
$ 50.00 2022-06-03
TRC
P999970-50mg
(S)-2-(Pyrrolidin-2-yl)propan-2-ol
92053-25-3
50mg
$ 115.00 2022-06-03
TRC
P999970-100mg
(S)-2-(Pyrrolidin-2-yl)propan-2-ol
92053-25-3
100mg
$ 185.00 2022-06-03
abcr
AB454592-250 mg
(S)-2-(Pyrrolidin-2-yl)propan-2-ol, 95%; .
92053-25-3 95%
250mg
€346.70 2023-05-18
abcr
AB454592-1 g
(S)-2-(Pyrrolidin-2-yl)propan-2-ol, 95%; .
92053-25-3 95%
1g
€663.90 2023-05-18
Chemenu
CM109066-250mg
2-[(2S)-pyrrolidin-2-yl]propan-2-ol
92053-25-3 97%
250mg
$78 2024-07-20
Chemenu
CM109066-1g
2-[(2S)-pyrrolidin-2-yl]propan-2-ol
92053-25-3 97%
1g
$233 2024-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
VZ730-250mg
(S)-2-(Pyrrolidin-2-yl)propan-2-ol
92053-25-3 95%,ee99%
250mg
544CNY 2021-05-08

2-[(2S)-pyrrolidin-2-yl]propan-2-ol 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid
リファレンス
Isosteric expansion of the structural diversity of chiral ligands: Design and application of proline-based N,N'-dioxide ligands for copper-catalyzed enantioselective Henry reactions
Gao, En; Li, Meng; Duan, Lili; Li, Lin; Li, Yue-Ming, Tetrahedron, 2019, 75(37),

合成方法 2

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
リファレンス
Asymmetric conjugate addition to unsaturated chiral amido alcohols using Grignard reagents coordinated with tertiary amines or DBU. Preparation of optically active 3-substituted carboxylic acids and (S)-(-)-citronellol
Soai, Kenso; Machida, Hideaki; Yokota, Noriko, Journal of the Chemical Society, 1987, (9), 1909-14

合成方法 3

はんのうじょうけん
1.1 Reagents: Hydrogen Solvents: Methanol ;  24 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
リファレンス
A New Class of Modular Chiral Ligands with Fluxional Groups
Sibi, Mukund P.; Zhang, Ruzhou; Manyem, Shankar, Journal of the American Chemical Society, 2003, 125(31), 9306-9307

合成方法 4

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  12 h, reflux; 72 h, rt
リファレンス
Preparation of pyrazolopyrimidines as cyclin-dependent kinase inhibitors
, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  15 h, reflux
リファレンス
Lewis acid-catalyzed Diels-Alder reaction of 2-cyclopentenones with Danishefsky's diene: double bond isomerization of tetrahydro-1H-indene-1,5(7aH)-diones, and attempts on an asymmetric catalysis
Krebs, Michael; Laschat, Sabine, ARKIVOC (Gainesville, 2012, (3), 5-19

合成方法 6

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  cooled; overnight, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
リファレンス
Asymmetric hydroamination catalyzed by a new chiral zirconium system: reaction scope and mechanism
Zhou, Xiaoguang; Wei, Bing; Sun, Xiu-Li; Tang, Yong; Xie, Zuowei, Chemical Communications (Cambridge, 2015, 51(26), 5751-5753

合成方法 7

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  24 h, 1 atm, rt
リファレンス
Pyrazine compounds as phosphodiesterase 10 inhibitors and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん
リファレンス
Stereo-controlled solid-phase synthesis of oligo-nucleoside H-phosphonates by an oxazaphospholidine approach
Iwamoto, Naoki; Oka, Natsuhisa; Sato, Terutoshi; Wada, Takeshi, Angewandte Chemie, 2009, 48(3), 496-499

合成方法 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol
リファレンス
Asymmetric cyclopentannulation reactions: scope and limitation
Schanen, Patrick, 2003, , ,

合成方法 10

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 50 psi, rt
リファレンス
Preparation of thiophene derivatives as anticancer agents
, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 1 atm, rt
リファレンス
Combined α,α-dialkylprolinol ether/Bronsted acid promotes Mannich reactions of aldehydes with un-activated imines. An entry to anti-configured propargylic amino alcohols
Gomez-Bengoa, Enrique; Jimenez, Jacqueline; Lapuerta, Irati; Mielgo, Antonia; Oiarbide, Mikel; et al, Chemical Science, 2012, 3(10), 2949-2957

合成方法 12

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
リファレンス
Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Catalyzed by Rare-Earth Amides [(Me3Si)2N]3RE(μ-Cl)Li(THF)3 with Phenoxy-Functionalized Chiral Prolinols
Zeng, Chao; Yuan, Dan; Zhao, Bei; Yao, Yingming, Organic Letters, 2015, 17(9), 2242-2245

合成方法 13

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
リファレンス
Large-scale preparation of versatile chiral auxiliaries derived from (S)-proline
Enders, Dieter; Kipphardt, Helmut; Gerdes, Peter; Brena-Valle, Leonardo J.; Bhushan, Vidya, Bulletin des Societes Chimiques Belges, 1988, 97(8-9), 691-704

合成方法 14

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  rt; 2 h, rt; rt → 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; overnight, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  overnight, reflux
リファレンス
Mechanistic investigations of the asymmetric hydrosilylation of ketimines with trichlorosilane reveals a dual activation model and an organocatalyst with enhanced efficiency
Li, X.; Reeder, A. T.; Torri, F.; Adams, H.; Jones, S., Organic & Biomolecular Chemistry, 2017, 15(11), 2422-2435

合成方法 15

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  0 °C; 2 h, 0 - 25 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 11
リファレンス
Reagents and methods for oligonucleotide synthesis
, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Potassium hydroxide Solvents: Methanol
リファレンス
Asymmetric alkenyl zirconocene/zinc additions to aldehydes and synthetic efforts toward pseudotrienic acid A
Jayasuriya, Nilukshi Renuka, 2007, , 68(9),

合成方法 17

はんのうじょうけん
リファレンス
Preparation of benzenediamine derivatives as inhibitors of indoleamine 2,3-dioxygenase for the treatment of cancer
, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん
リファレンス
Preparation of pyrazolopyrimidines as cyclin-dependent kinase inhibitors
, World Intellectual Property Organization, , ,

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Raw materials

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Preparation Products

推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
Hebei Liye chemical Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Liye chemical Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd